Welcome to the BenchChem Online Store!
molecular formula C14H18BrNO B8357019 1-(4-Benzyl-piperidin-1-yl)-2-bromo-ethanone

1-(4-Benzyl-piperidin-1-yl)-2-bromo-ethanone

Cat. No. B8357019
M. Wt: 296.20 g/mol
InChI Key: OZNDCLKFOAIGRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06949655B2

Procedure details

Prepared as stated above for compound (22) from bromo acetic acid (935mg, 6.78 mmol) and 4-benzyl piperdine (1.02 g, 5.82 mmol) and diisopropylcarbodiimide (856 mg, 6.78 mmol) to afford compound 23, 1.53 g, (89%), (MH+) m/z 297.88.
[Compound]
Name
compound ( 22 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
935 mg
Type
reactant
Reaction Step Two
Quantity
1.02 g
Type
reactant
Reaction Step Three
Quantity
856 mg
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Br:1][CH2:2][C:3]([OH:5])=O.[CH2:6]([CH:13]1[CH2:18][CH2:17][NH:16][CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1.C(N=C=NC(C)C)(C)C>>[CH2:6]([CH:13]1[CH2:18][CH2:17][N:16]([C:3](=[O:5])[CH2:2][Br:1])[CH2:15][CH2:14]1)[C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1

Inputs

Step One
Name
compound ( 22 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
935 mg
Type
reactant
Smiles
BrCC(=O)O
Step Three
Name
Quantity
1.02 g
Type
reactant
Smiles
C(C1=CC=CC=C1)C1CCNCC1
Step Four
Name
Quantity
856 mg
Type
reactant
Smiles
C(C)(C)N=C=NC(C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)C1CCN(CC1)C(CBr)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.